3-[(4-Methylsulfonylphenoxy)methyl]azetidine
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Overview
Description
3-[(4-Methylsulfonylphenoxy)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methylsulfonylphenoxy group attached to the azetidine ring. Azetidines are known for their reactivity and are used in various chemical and pharmaceutical applications due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylsulfonylphenoxy)methyl]azetidine typically involves the reaction of 4-(methylsulfonyl)phenol with an appropriate azetidine precursor. One common method is the nucleophilic substitution reaction where 4-(methylsulfonyl)phenol reacts with an azetidine derivative in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve product purity . Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, is gaining traction in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylsulfonylphenoxy)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are frequently employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-[(4-Methylsulfonylphenoxy)methyl]azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Mechanism of Action
The mechanism of action of 3-[(4-Methylsulfonylphenoxy)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The methylsulfonylphenoxy group may enhance the compound’s binding affinity and specificity towards its targets . Detailed studies on the molecular pathways involved are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis.
3-Azetidinone: Known for its use in the synthesis of β-lactam antibiotics.
Uniqueness
3-[(4-Methylsulfonylphenoxy)methyl]azetidine is unique due to the presence of the methylsulfonylphenoxy group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other azetidine derivatives and enhances its potential in various applications .
Properties
Molecular Formula |
C11H15NO3S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-[(4-methylsulfonylphenoxy)methyl]azetidine |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)11-4-2-10(3-5-11)15-8-9-6-12-7-9/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
IIAKLDRDGKSYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCC2CNC2 |
Origin of Product |
United States |
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